MK-8745 Aurora A IC₅₀ = 0.6 nM with 450-Fold Selectivity Over Aurora B
MK-8745, synthesized directly from 1-(3-chloro-2-fluorobenzoyl)piperazine, inhibits Aurora A with an IC₅₀ of 0.6 nM compared to Aurora B IC₅₀ of ~280 nM, yielding >450-fold selectivity . In contrast, the structurally related Aurora A inhibitor MLN8054 (lacking the 3-chloro-2-fluorobenzoyl fragment) exhibits only ~40-fold selectivity over Aurora B [1].
| Evidence Dimension | Aurora A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | IC₅₀ Aurora A = 0.6 nM; Aurora B = 280 nM; Selectivity = 450x |
| Comparator Or Baseline | MLN8054: Aurora A IC₅₀ = 4 nM; Aurora B IC₅₀ = 172 nM; Selectivity = ~40x |
| Quantified Difference | MK-8745 shows >10-fold higher selectivity for Aurora A |
| Conditions | Biochemical kinase assay; vendor-certified data and published literature |
Why This Matters
This selectivity window is critical for minimizing Aurora B-mediated toxicity in therapeutic applications, directly influencing procurement decisions for inhibitor synthesis.
- [1] Manfredi, M. G., et al. (2007). Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase. Proceedings of the National Academy of Sciences, 104(11), 4106–4111. https://doi.org/10.1073/pnas.0608798104. View Source
